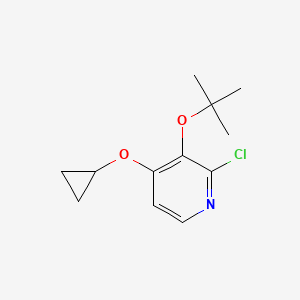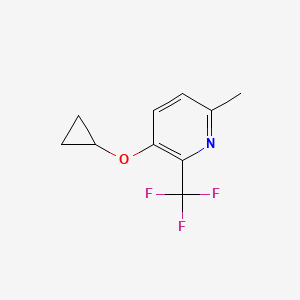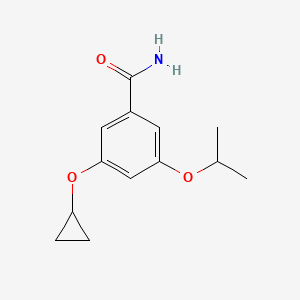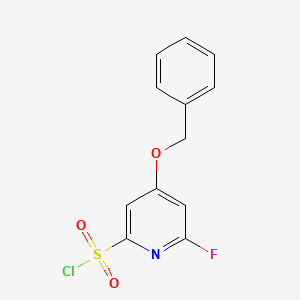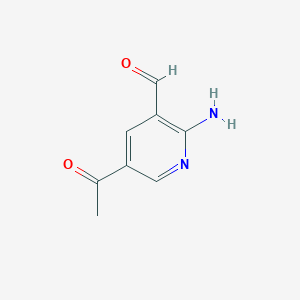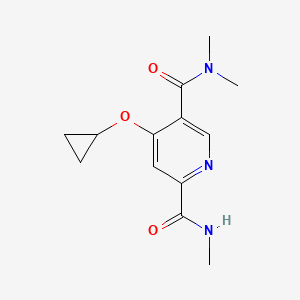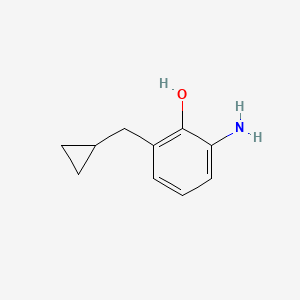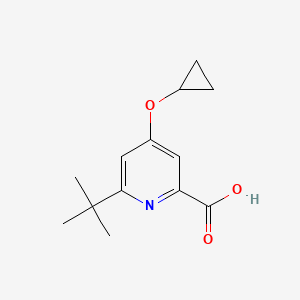
6-Tert-butyl-4-cyclopropoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-4-cyclopropoxypicolinic acid is an organic compound with the molecular formula C13H17NO3 It contains a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety
Méthodes De Préparation
The synthesis of 6-Tert-butyl-4-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable cyclopropane derivative with an appropriate reagent to introduce the cyclopropoxy functionality.
Introduction of the tert-butyl group: This step involves the alkylation of a suitable precursor with tert-butyl halide under basic conditions.
Formation of the picolinic acid moiety: This can be accomplished through a series of reactions, including nitration, reduction, and cyclization, to form the picolinic acid ring system.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
6-Tert-butyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Tert-butyl-4-cyclopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may have applications in drug development due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
6-Tert-butyl-4-cyclopropoxypicolinic acid can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also contains a tert-butyl group and has applications in various fields.
4-tert-Butylphenol: Another compound with a tert-butyl group, used in different chemical processes.
The uniqueness of this compound lies in its combination of the tert-butyl, cyclopropoxy, and picolinic acid moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
6-tert-butyl-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11-7-9(17-8-4-5-8)6-10(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
SQYKBWKHJKXUFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=N1)C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


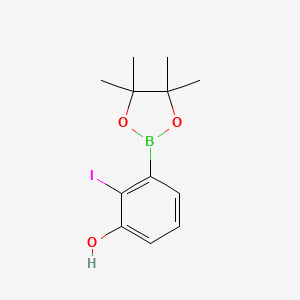
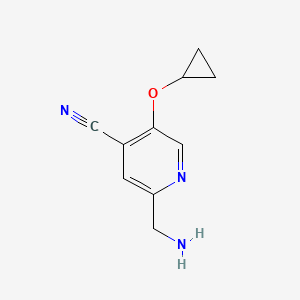
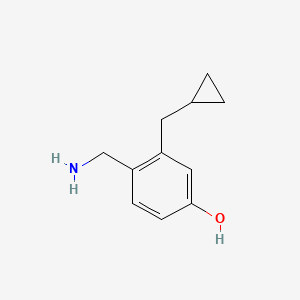
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
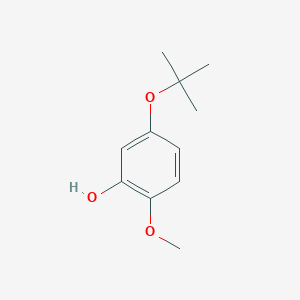
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
